2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one
Overview
Description
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one is a heterocyclic organic compound . It is also known by other synonyms such as 5H-1-Benzopyran-5-one, 2,6,7,8-tetrahydro-2,2-dimethyl .
Synthesis Analysis
The synthesis of this compound involves several steps. One synthetic route involves the use of 3-Methyl-2-butenal and 1,3-Cyclohexanedione . The literature references for these synthetic routes include works by Lee, Yong Rok; Kim, Do Hoon in 2006 , and Kurdyumov, Aleksey V.; Lin, Nan; Hsung, Richard P.; Gullickson, Glen C.; Cole, Kevin P.; Sydorenko, Nadiya; Swidorski, Jacob J. in 2006 .Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one is C11H14O2 . The molecular weight is 178.22800 .Physical And Chemical Properties Analysis
The compound has a density of 1.09g/cm3 . It has a boiling point of 304.4ºC at 760 mmHg . The flash point is 138.4ºC . The exact mass is 178.09900 . The LogP value is 2.35850 , and the index of refraction is 1.526 .Scientific Research Applications
Structural and Spectroscopic Analysis
- Chalcogen substitution in compounds similar to "2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one" affects their structure and spectroscopy, as studied in derivatives like 4,7-dimethyl-2H-chromen-2-one and 4,7-dimethyl-2H-chromen-2-thione. These compounds have been characterized using spectroscopic methods and X-ray diffraction, revealing insights into their crystal structure and vibrational properties (Delgado Espinosa et al., 2017).
Synthesis and Preparation Methods
- A new preparative method for 2,2-Dimethyl-2H-chromenes, including derivatives, has been developed. This method offers a simplified approach to preparing these compounds from salicylaldehyde and ethyl 3-methyl-2-butenoate (Kawase et al., 1982).
Photodegradation Resistance
- Certain derivatives of 2,2-Dimethyl-2H-chromene have been synthesized and studied for their photochromic properties. It was observed that these compounds exhibit strong resistance to photodegradation under continuous irradiation, indicating potential applications in areas where photostability is crucial (Maggiani et al., 2000).
Pharmaceutical Applications
- The 2,2-Dimethyl-2H-chromene motif is recognized as a privileged structure in the pharmaceutical area. Innovative approaches for synthesizing chromenes and chromanes via aryne-based strategies have been developed, paving the way for the gram-scale synthesis of natural xanthones and other biologically active molecules (Xu et al., 2020).
Antimicrobial Properties
- Some derivatives of 2,2-Dimethyl-2H-chromene, specifically 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives, have been synthesized and evaluated for their antibacterial effects against various bacterial strains, demonstrating potential as new choices for antibacterial drugs (Moshafi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyl-7,8-dihydro-6H-chromen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKJMQVLWKCZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)CCCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469570 | |
Record name | 2,2-Dimethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one | |
CAS RN |
58133-99-6 | |
Record name | 2,2-Dimethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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